Fenclozine is Designed for Collagen-Targeted Delivery, Distinguishing It from Non-Targeted NSAIDs
Fenclozine is explicitly specified in patent WO 2012112690 A2 as a therapeutic agent intended for covalent or non-covalent conjugation to collagen-binding domains for targeted delivery to diseased tissues [1]. This represents a fundamental technological differentiation from conventional NSAIDs (e.g., ibuprofen, ketoprofen), which are administered as free drugs and lack a structural handle for site-specific targeting .
| Evidence Dimension | Intended Application (Targeted Delivery) |
|---|---|
| Target Compound Data | Specified as a therapeutic drug candidate in a patent for collagen-binding domain conjugation. |
| Comparator Or Baseline | Conventional NSAIDs (Ibuprofen, Ketoprofen) |
| Quantified Difference | Qualitative difference: Designed for targeting; comparators are not. |
| Conditions | Patent specification (WO 2012112690 A2) |
Why This Matters
This design intent is critical for procurement in advanced drug delivery research where targeting is the experimental variable; generic NSAIDs are unsuitable for this application.
- [1] Nimni, M. E., Han, B., & Boasberg, P. (2012). Targeting of therapeutic drugs and diagnostic agents employing collagen binding domains. WO Patent No. WO2012112690A2. View Source
